N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.: 2097860-78-9
VCID: VC5117631
InChI: InChI=1S/C18H20N2O2/c1-13(22-16-5-3-2-4-6-16)18(21)20-12-14-7-10-17(19-11-14)15-8-9-15/h2-7,10-11,13,15H,8-9,12H2,1H3,(H,20,21)
SMILES: CC(C(=O)NCC1=CN=C(C=C1)C2CC2)OC3=CC=CC=C3
Molecular Formula: C18H20N2O2
Molecular Weight: 296.37

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide

CAS No.: 2097860-78-9

Cat. No.: VC5117631

Molecular Formula: C18H20N2O2

Molecular Weight: 296.37

* For research use only. Not for human or veterinary use.

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide - 2097860-78-9

Specification

CAS No. 2097860-78-9
Molecular Formula C18H20N2O2
Molecular Weight 296.37
IUPAC Name N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide
Standard InChI InChI=1S/C18H20N2O2/c1-13(22-16-5-3-2-4-6-16)18(21)20-12-14-7-10-17(19-11-14)15-8-9-15/h2-7,10-11,13,15H,8-9,12H2,1H3,(H,20,21)
Standard InChI Key DTVLDJPMMGMREJ-UHFFFAOYSA-N
SMILES CC(C(=O)NCC1=CN=C(C=C1)C2CC2)OC3=CC=CC=C3

Introduction

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide is a chemical compound of interest in organic and medicinal chemistry due to its unique structural features and potential applications in pharmacology, biotechnology, and material sciences. This compound combines a cyclopropyl-substituted pyridine ring with a phenoxypropanamide moiety, imparting distinct chemical and biological properties.

Synthetic Routes

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide typically involves the following steps:

  • Formation of the Pyridine Intermediate

    • Cyclization reactions are used to prepare the 6-cyclopropylpyridine intermediate from cyclopropyl-containing precursors.

  • Alkylation Reaction

    • The pyridine intermediate undergoes alkylation with a methylating agent to introduce the methyl group.

  • Amidation Reaction

    • The alkylated intermediate reacts with 2-phenoxypropanoic acid or its derivatives under controlled conditions to form the amide bond.

Industrial Optimization

For large-scale production:

  • Catalysts like palladium or copper complexes may be used.

  • Purification techniques such as recrystallization or chromatography ensure high yield and purity.

Mechanism of Action

The compound interacts with molecular targets such as enzymes or receptors, potentially modulating their activity. Its biological effects depend on its ability to bind specific sites, altering cellular signaling pathways.

Anti-inflammatory Potential

The compound demonstrates moderate anti-inflammatory activity by modulating pro-inflammatory cytokines and associated pathways.

Anticancer Applications

Preliminary research indicates potential anticancer properties through apoptosis induction and tumor growth inhibition in specific cell lines.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamideHigh (MIC = 0.21 µM)ModeratePromising
N-[6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamideModerateLowLimited
N-[6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamideLowModerateLimited

Applications

  • Medicinal Chemistry

    • Investigated as a potential therapeutic agent for inflammatory diseases, infections, and cancer.

    • Potential use as an enzyme inhibitor or receptor modulator.

  • Material Science

    • Utilized in the development of advanced materials due to its stable chemical structure.

  • Agrochemicals

    • Explored for applications in pest control and crop protection.

Table: Biological Activity Overview

Biological PropertyObservation
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria at low MIC values
Anti-inflammatory PropertiesModulates pro-inflammatory cytokines
Anticancer PotentialInduces apoptosis and inhibits tumor growth

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